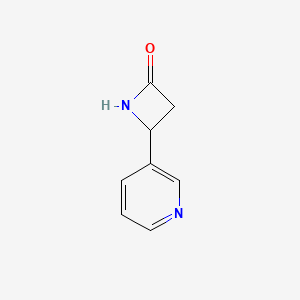

4-(Pyridin-3-yl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

4-pyridin-3-ylazetidin-2-one |

InChI |

InChI=1S/C8H8N2O/c11-8-4-7(10-8)6-2-1-3-9-5-6/h1-3,5,7H,4H2,(H,10,11) |

InChI Key |

XLPOMDZMONNHOR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridin 3 Yl Azetidin 2 One and Its Derivatives

Staudinger Ketene-Imine [2+2] Cycloaddition Approaches

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a non-photochemical [2+2] cycloaddition reaction between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). wikipedia.org This reaction has become a cornerstone in the synthesis of β-lactam antibiotics and other pharmacologically important molecules. wikipedia.org The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate which then undergoes ring closure to yield the final β-lactam product. organic-chemistry.org A common and practical variation involves the in situ generation of the ketene from an acid chloride, such as chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine. organic-chemistry.org

A versatile route to 4-(pyridin-3-yl)azetidin-2-one derivatives begins with the preparation of Schiff bases (or imines) from pyridine-3-carbaldehyde, also known as nicotinaldehyde. These Schiff bases serve as the imine component in the subsequent Staudinger cycloaddition.

The initial step in this synthetic sequence is the formation of a Schiff base via the condensation reaction of pyridine-3-carbaldehyde with a primary amine, typically a substituted aniline. This reaction is a straightforward nucleophilic addition-elimination process where the amine nitrogen attacks the aldehyde carbonyl, followed by the elimination of a water molecule to form the carbon-nitrogen double bond (imine).

The reaction is generally carried out by refluxing equimolar amounts of pyridine-3-carbaldehyde and the chosen substituted aniline in a solvent like ethanol. The use of a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction. ijcsrr.org The resulting Schiff bases are often crystalline solids that can be purified by recrystallization. asianpubs.org

Table 1: Examples of Schiff Bases Synthesized from Pyridine-3-carbaldehyde

| Amine Reactant | Resulting Schiff Base Name |

|---|---|

| Aniline | N-benzylidene-pyridin-3-amine |

| 4-Chloroaniline | N-(4-chlorobenzylidene)-pyridin-3-amine |

| 4-Methoxyaniline | N-(4-methoxybenzylidene)-pyridin-3-amine |

Once the Schiff base is synthesized and purified, the characteristic azetidin-2-one (B1220530) ring is constructed using the Staudinger cycloaddition. researchgate.net In this step, the Schiff base is treated with chloroacetyl chloride in an inert solvent, such as 1,4-dioxane, in the presence of a base, most commonly triethylamine (TEA). researchgate.net

The triethylamine serves two purposes: it acts as a scavenger for the HCl produced during the reaction and, more importantly, it facilitates the in situ formation of chloroketene from chloroacetyl chloride. organic-chemistry.orgresearchgate.net The highly reactive chloroketene then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to yield the 3-chloro-4-(pyridin-3-yl)azetidin-2-one derivative. researchgate.netmdpi.com The reaction mixture is typically stirred for several hours, sometimes with gentle heating, to ensure completion. asianpubs.org The final product is then isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

General Reaction Scheme:

Scheme depicting the two-step synthesis: (i) Formation of Schiff base from pyridine-3-carbaldehyde and a substituted amine. (ii) Staudinger [2+2] cycloaddition with chloroacetyl chloride and triethylamine to form the azetidin-2-one ring.

The core synthetic strategy can be extended to create more complex, multi-component molecules. For instance, derivatives where two azetidinone rings are linked by a pyrazine-2,3-dicarboxamide bridge can be synthesized. This involves a multi-step process:

Dihydrazide Formation: Pyrazine-2,3-dicarboxylic acid is first converted to its corresponding dihydrazide by reacting it with hydrazine (B178648) hydrate.

Bis-Schiff Base Synthesis: The resulting pyrazine-2,3-dihydrazide is then condensed with two equivalents of a substituted pyridine-2-carbaldehyde (or pyridine-3-carbaldehyde) to form a bis-Schiff base.

Double Cycloaddition: This bis-imine is then subjected to the Staudinger cycloaddition conditions, reacting with two equivalents of chloroacetyl chloride in the presence of triethylamine, to simultaneously form two 3-chloro-2-oxo-4-(pyridin-2-yl)azetidin-1-yl moieties attached to the central pyrazine dicarboxamide linker.

This methodology allows for the creation of large, symmetrical molecules with potentially interesting pharmacological properties due to the presence of multiple heterocyclic systems.

Hybrid molecules incorporating quinoline, oxadiazole, pyridine (B92270), and azetidinone rings have been synthesized, demonstrating the modularity of the Staudinger approach. researchgate.netsphinxsai.com The synthesis of a series of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones has been reported. researchgate.net Although this example features a pyridin-4-yl group, the methodology is directly adaptable for pyridin-3-yl analogues.

The synthesis begins with the construction of a complex Schiff base intermediate that already contains the quinoline and 1,3,4-oxadiazole moieties linked to a pyridine ring. This elaborate imine is then cyclized using chloroacetyl chloride and triethylamine in 1,4-dioxane. The mixture is typically refluxed and stirred for 10-12 hours to afford the final quinoline-clubbed oxadiazolyl-pyridinyl-azetidin-2-one derivative. researchgate.net

The fusion of pyrimidine (B1678525) and azetidinone rings has led to the development of novel molecular frameworks. niscpr.res.inniscpr.res.in The synthesis of these hybrid compounds also relies on the Staudinger cycloaddition. The general procedure involves the initial condensation of a pyrimidine-containing amine with pyridine-3-carbaldehyde to form the necessary Schiff base.

For example, 2-aminopyrimidine can be reacted with pyridine-3-carbaldehyde in ethanol with a catalytic amount of acetic acid to yield N-(pyridin-3-ylmethylene)pyrimidin-2-amine. This Schiff base is subsequently treated with chloroacetyl chloride and triethylamine in a solvent like dimethylformamide (DMF) and refluxed for 8-10 hours. niscpr.res.in This process yields the target 1-(pyrimidin-2-yl)-3-chloro-4-(pyridin-3-yl)azetidin-2-one, combining the structural features of all three heterocycles. ijcsrr.orgniscpr.res.in

Table 2: Characterization Data for a Representative Pyrimidine-Azetidinone Analogue

| Compound Name | Molecular Formula | M.P. (°C) | Yield (%) |

|---|

Mechanistic Considerations of Ketene-Imine Cycloaddition

The Staudinger synthesis, or ketene-imine cycloaddition, is a [2+2] cycloaddition reaction between a ketene and an imine to form a β-lactam. wikipedia.org While formally a cycloaddition, the reaction is generally accepted to proceed through a stepwise mechanism rather than a concerted one. acs.org

The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. wikipedia.orgnih.gov This initial step leads to the formation of a zwitterionic intermediate. nih.govacs.org The subsequent step involves the cyclization of this intermediate to form the four-membered β-lactam ring. This ring closure is described as a conrotatory electrocyclic reaction. acs.orgutrgv.edu

The stereochemical outcome of the Staudinger synthesis is a complex issue influenced by several factors. researchgate.net The geometry of the starting imine plays a crucial role; generally, (E)-imines lead to cis-β-lactams, while (Z)-imines yield trans-β-lactams. wikipedia.orgnih.gov However, the nature of the substituents on both the ketene and the imine can significantly impact the stereoselectivity. nih.gov Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the direct ring closure of the zwitterionic intermediate. nih.govorganic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the intermediate and leading to a preference for the trans product. nih.govorganic-chemistry.org

Computational and experimental studies have provided strong evidence for the two-step mechanism involving the zwitterionic intermediate. acs.orgnih.gov The rate-determining step can be either the initial nucleophilic attack or the subsequent ring closure, which complicates stereochemical predictions. wikipedia.org Isomerization of the imine or the zwitterionic intermediate can also influence the final stereochemistry of the β-lactam. utrgv.edunih.govacs.org If the rotation around the N1-C4 bond of the zwitterionic intermediate is faster than the cyclization, it can lead to the formation of trans-β-lactams even from (E)-imines. acs.org

Table 1: Factors Influencing the Stereochemistry of the Staudinger Cycloaddition

| Factor | Influence on Stereochemistry |

| Imine Geometry | (E)-imines generally yield cis-β-lactams; (Z)-imines generally yield trans-β-lactams. wikipedia.orgnih.gov |

| Ketene Substituents | Electron-donating groups favor cis products; electron-withdrawing groups favor trans products. nih.govorganic-chemistry.org |

| Imine Substituents | Electron-withdrawing groups favor cis products; electron-donating groups favor trans products. nih.govorganic-chemistry.org |

| Reaction Conditions | Can influence the rate of competing pathways, such as isomerization versus cyclization. utrgv.edu |

Green Chemistry Approaches to Azetidinone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of azetidin-2-ones. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. In the context of the Staudinger reaction, microwave conditions can influence the reaction mechanism. Under microwave irradiation, the 4π-electron system of the zwitterionic intermediate may not undergo a disrotatory ring closure to form the β-lactam, potentially due to the non-coplanar arrangement of the double bonds. wikipedia.org This can lead to different product distributions compared to thermal conditions. Several studies have reported the successful synthesis of β-lactams, including those with polyaromatic substituents, using domestic microwave irradiation, highlighting its potential for efficient and rapid synthesis. nih.gov

Sonochemical Methods

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to the formation of highly reactive species. This can accelerate the cycloaddition reaction for the synthesis of azetidin-2-ones.

Solvent-Free Conditions and Use of Catalysts (e.g., Molecular Iodine, Mg(ClO4)2)

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. The synthesis of β-lactams via the Staudinger reaction can often be carried out without a solvent, particularly with the aid of a catalyst.

Catalysts such as molecular iodine and magnesium perchlorate (Mg(ClO4)2) have been shown to be effective in promoting the cycloaddition reaction under solvent-free conditions. These catalysts can activate the imine or the ketene, facilitating the initial nucleophilic attack and subsequent ring closure. The use of such catalysts not only aligns with green chemistry principles but can also lead to improved yields and selectivities.

Water Removal Techniques (e.g., Molecular Sieves)

In many organic reactions, the presence of water can be detrimental, leading to side reactions and reduced yields. In the synthesis of azetidin-2-ones, particularly during the in situ generation of ketenes from acyl chlorides and a base, the presence of water can lead to hydrolysis of the acyl chloride or the ketene. To mitigate this, water removal techniques are often employed. Molecular sieves are a common and effective means of removing trace amounts of water from the reaction mixture, thereby ensuring a higher yield of the desired β-lactam product.

Stereoselective and Asymmetric Synthesis of Azetidinone Rings

The biological activity of β-lactam compounds is often highly dependent on their stereochemistry. researchgate.net Therefore, the development of stereoselective and asymmetric methods for the synthesis of the azetidinone ring is of paramount importance.

The Staudinger reaction offers several avenues for achieving stereocontrol. As previously discussed, the inherent diastereoselectivity can be influenced by the choice of reactants and reaction conditions. nih.gov For asymmetric synthesis, the use of chiral auxiliaries, chiral catalysts, or chiral reactants can be employed to induce enantioselectivity.

Chiral nucleophilic catalysts, such as certain tertiary amines or N-heterocyclic carbenes, can be used to generate a chiral ketene equivalent, which then reacts with the imine in an enantioselective manner. organic-chemistry.org This approach has been successfully applied to the synthesis of N-Boc β-lactams with high enantioselectivity. organic-chemistry.org Planar-chiral nucleophiles have also been developed as effective catalysts for the enantioselective Staudinger synthesis of β-lactams. nih.gov

Furthermore, the use of chiral imines, derived from enantiopure amines or aldehydes, can lead to the formation of enantioenriched β-lactams. The stereochemical outcome in these reactions is often dictated by the torquoelectronic effects in the conrotatory ring closure of the zwitterionic intermediate. nih.gov A combined theoretical and experimental approach has been valuable in understanding and predicting the stereoselectivity in these reactions. nih.gov

Chiral Donor-Acceptor Azetines as Reactants for Azetidinone Formation

A modern approach to chiral four-membered nitrogen heterocycles involves the use of donor-acceptor (D-A) azetines as versatile intermediates. These strained, unsaturated rings are valuable precursors for various azetidine derivatives. The synthesis of chiral D-A 2-azetines can be achieved with high enantioselectivity, making them powerful building blocks.

While these D-A azetines are more commonly used as precursors to 3-azetidinones or are hydrogenated to form substituted azetidines, their underlying chiral framework is of significant interest. For instance, upon removal of a silyl protecting group, these chiral azetine structures can form a β-ketoester intermediate that is susceptible to nucleophilic ring-opening. This reactivity highlights their potential as synthons for various amino compounds. The development of methods to convert these highly reactive and enantiopure azetine intermediates directly into 2-azetidinone structures remains an area of synthetic exploration.

Enantioselective [3+1]-Cycloaddition Reactions

The enantioselective [3+1]-cycloaddition reaction is a robust method for constructing the chiral azetine ring, a key precursor. This methodology typically involves the reaction of a three-atom component with a one-atom component to form the four-membered ring. A notable example is the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of silyl-protected enoldiazoacetates with imido-sulfur ylides. This reaction, facilitated by a chiral sabox ligand, produces chiral 2-azetine-carboxylates in high yield and with excellent enantioselectivity.

These chiral 2-azetines can subsequently undergo stereoselective hydrogenation, often using a palladium on carbon (Pd/C) catalyst, to yield tetrasubstituted azetidine-2-carboxylates. This two-step sequence provides a powerful route to complex chiral azetidine cores that are precursors to β-lactam structures. Another variant involves the [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, to afford enantioenriched azetidines directly nih.gov.

Stereospecific Imine-Ester Enolate Cycloaddition

The condensation reaction between an ester enolate and an imine is one of the most fundamental and widely used methods for the synthesis of the azetidin-2-one (β-lactam) ring. This reaction forms the C3-C4 and N1-C2 bonds of the ring in a stereospecific manner, where the stereochemistry of the final product is dictated by the geometry of the enolate and the configuration of the imine.

In this approach, a pre-formed metal enolate of a carboxylic acid ester reacts with an imine (in this case, derived from pyridine-3-carbaldehyde). The reaction proceeds through a zwitterionic intermediate that cyclizes to form the four-membered ring. The choice of metal counterion, solvent, and temperature can significantly influence the diastereoselectivity of the cycloaddition, allowing for the preferential formation of either cis or trans β-lactams. The use of chiral auxiliaries on the ester or chiral imines allows for the synthesis of enantiomerically pure azetidin-2-ones.

Synthesis from Chiral Imines (e.g., from D-mannitol, α-amino acids)

Employing chiral molecules from the "chiral pool" is a classic strategy for asymmetric synthesis. Natural products like carbohydrates and amino acids provide readily available, enantiopure starting materials for creating chiral synthons, including chiral imines. These imines can then be used in cycloaddition reactions to transfer their stereochemical information to the final product.

A specific example involves the use of D-mannitol to prepare an enantiopure (1,3-dioxolan-4-yl)methanimine. This chiral imine can then participate in a Staudinger [2+2] cycloaddition with a ketene, generated in situ from an acyl chloride (e.g., benzyloxyacetyl chloride) and a tertiary amine. This reaction proceeds with high diastereoselectivity, typically yielding the cis-isomer of the resulting 4-(1,3-dioxolan-4-yl)azetidin-2-one exclusively acs.org. Subsequent chemical modifications can convert the dioxolane moiety into other functional groups, demonstrating how a chiral precursor can effectively direct the stereochemical outcome of the azetidinone ring formation.

Chiral Synthesis from β-Hydroxyaspartic Acid

The use of amino acids as chiral precursors is a well-established strategy in the synthesis of β-lactams. Amino acids possess defined stereocenters that can be incorporated into the target molecule. While β-amino acids are the direct precursors for the azetidinone ring, more complex amino acids like β-hydroxyaspartic acid offer multiple stereocenters and functional groups that can be exploited for stereocontrolled synthesis. However, specific synthetic routes starting from β-hydroxyaspartic acid to produce 4-substituted azetidin-2-ones like this compound are not prominently detailed in the surveyed literature. The general principle would involve using the inherent chirality of the starting material to guide the formation of the β-lactam ring's stereocenters.

Derivatization Strategies of the this compound Core

The derivatization of the this compound core, whether at the N1 nitrogen, the C3 position, or the pyridine ring, is influenced by the electronic and steric properties of the substituents already present. These effects are particularly critical during the initial synthesis of the ring, which dictates the relative stereochemistry.

In the context of the Staudinger reaction (ketene-imine cycloaddition), which is a primary method for forming the azetidin-2-one ring, substituent effects play a crucial role in determining the cis/trans stereoselectivity of the product. The stereochemical outcome is dependent on factors including the substituents on both the imine and the ketene, the solvent, and even the order of reagent addition nih.govbit.edu.cnresearchgate.net.

Key factors influencing stereoselectivity include:

Solvent Polarity : More polar solvents tend to favor the formation of trans-β-lactams nih.govresearchgate.net. This is often attributed to the stabilization of the zwitterionic intermediate, allowing for equilibration to the thermodynamically more stable trans configuration before ring closure.

Imine Substituents : The electronic nature of the substituent on the imine nitrogen and the carbon (in this case, the pyridyl group) affects the nucleophilicity of the imine and the stability of the intermediate, thereby influencing the reaction pathway and stereochemical outcome bit.edu.cnresearchgate.net.

Ketene Substituents : Electron-withdrawing groups on the ketene can influence the torquoselectivity of the conrotatory ring closure of the zwitterionic intermediate, which determines the final cis/trans arrangement.

While specific data on the derivatization of the 4-(pyridin-3-yl) core is sparse, these general principles of substituent effects on the foundational synthetic reactions are critical for controlling the structure and stereochemistry of the final products.

Table 1: Influence of Reaction Parameters on Stereoselectivity in Azetidin-2-one Synthesis This table provides a qualitative summary based on general findings for the Staudinger reaction.

| Parameter | Condition | Predominant Effect on Stereoselectivity | Rationale |

| Solvent | Polar (e.g., Acetonitrile, DMF) | Favors trans isomer formation nih.govresearchgate.net | Stabilization of the zwitterionic intermediate allows for rotation to the thermodynamically favored conformation before cyclization. |

| Non-polar (e.g., Toluene, CH₂Cl₂) | Often favors cis isomer formation (kinetically controlled) | Rapid cyclization of the initial zwitterionic intermediate before conformational change can occur. | |

| Imine Substituent | Electron-donating group on N-aryl ring | Can affect reaction rate and intermediate stability, influencing the selectivity balance bit.edu.cn. | Alters the nucleophilicity of the imine nitrogen and the stability of the positive charge in the intermediate. |

| Electron-withdrawing group on N-aryl ring | Can affect reaction rate and intermediate stability, influencing the selectivity balance bit.edu.cn. | Alters the nucleophilicity of the imine nitrogen and the stability of the positive charge in the intermediate. | |

| Reagent Addition | Amine added to acyl chloride/imine mixture | Generally decreases stereoselectivity nih.govbit.edu.cn | Rapid, uncontrolled ketene formation can lead to competing reaction pathways. |

| Acyl chloride added to imine/amine mixture | Generally provides better stereochemical control | Allows for in situ trapping of the generated ketene by the imine in a more controlled manner. |

Introduction of Diverse Functional Groups

The core structure of this compound serves as a versatile scaffold for the introduction of a wide array of functional groups. The modification of this nucleus is primarily aimed at exploring the structure-activity relationships for various biological targets. The synthetic strategies generally involve the renowned Staudinger [2+2] ketene-imine cycloaddition, which allows for the incorporation of diverse substituents at the N-1 and C-4 positions of the β-lactam ring by using appropriately functionalized starting materials. wikipedia.orgorganic-chemistry.org Further functionalization, such as halogenation, is also common at the C-3 position. This section details the methodologies for introducing specific functional groups, including halogens, trifluoromethyl, methoxy, and various heterocyclic moieties like furan, quinoline, pyrimidine, oxadiazole, and indole.

Halogen atoms are frequently incorporated into the this compound framework to modulate electronic properties and lipophilicity. The most common method for introducing a chlorine atom at the C-3 position is through the Staudinger cycloaddition using chloroacetyl chloride as the ketene precursor. The reaction between a Schiff base (imine) and chloroacetyl chloride in the presence of a base, such as triethylamine (TEA), yields the corresponding 3-chloro-azetidin-2-one derivative. researchgate.net

Furthermore, halogenated substituents can be introduced at the N-1 position by utilizing halogen-substituted anilines in the initial formation of the imine. For example, reacting pyridine-3-carbaldehyde with 4-fluoroaniline or 4-chloroaniline produces N-(pyridin-3-ylmethylene)anilines, which are then subjected to cycloaddition with chloroacetyl chloride. This approach yields derivatives that are halogenated at both the C-3 position of the azetidinone ring and the N-1 aryl substituent. researchgate.net

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Pyridine-3-carbaldehyde, 4-Fluoroaniline | 1. Ethanol, reflux 2. Chloroacetyl chloride, Triethylamine, Dioxane | 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one | researchgate.net |

| Pyridine-3-carbaldehyde, 4-Chloroaniline | 1. Ethanol, reflux 2. Chloroacetyl chloride, Triethylamine, Dioxane | 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one | researchgate.net |

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability and binding affinity. The introduction of a trifluoromethyl group into the azetidin-2-one structure is typically achieved by incorporating it within one of the building blocks prior to the cycloaddition reaction. For instance, a trifluoromethylphenyl moiety can be installed at the C-4 position by starting with a trifluoromethyl-substituted benzaldehyde. The reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine yields a Schiff base, which then undergoes cycloaddition to form the 4-(4-(trifluoromethyl)phenyl)azetidin-2-one derivative. nih.gov While this example places the pyridine at a different position, the methodology is directly applicable for creating derivatives of the target compound.

| Starting Materials | Reagents & Conditions | Product Example | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde, 5-Amino-8-hydroxyquinoline | 1. Ethanol, reflux 2. Chloroacetyl chloride, Triethylamine, Dioxane | 3-chloro-1-(8-hydroxyquinolin-5-yl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one | nih.gov |

The methoxy (-OCH₃) group is another common functional group used to alter the pharmacological profile of a lead compound. Similar to the trifluoromethyl group, the methoxy group is generally introduced as a substituent on an aromatic ring attached to the azetidin-2-one core. This is accomplished by using a methoxy-substituted aldehyde or amine in the synthesis of the imine precursor. For example, the synthesis of a 4-(3-methoxy-4-acetyloxyphenyl)azetidin-2-one derivative proceeds from the corresponding methoxy-substituted benzaldehyde. sciencescholar.us

| Starting Materials | Reagents & Conditions | Product Example | Reference |

|---|---|---|---|

| Vanillin acetate, N-aminohydantoin | 1. Ethanol, reflux 2. Chloroacetyl chloride, Triethylamine | 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-(2,5-dioxoimidazolidin-1-yl)azetidin-2-one | sciencescholar.us |

The incorporation of additional heterocyclic rings onto the this compound scaffold can lead to compounds with novel biological activities. The synthetic strategy consistently relies on the Staudinger cycloaddition, utilizing a precursor that already contains the desired heterocycle.

Furan-2-yl: To synthesize derivatives bearing a furan-2-yl group at the C-4 position, furan-2-carbaldehyde (furfural) is used as the starting aldehyde. Condensation of furfural with a suitable primary amine provides the N-furfurylideneimine, which is then reacted with a ketene precursor (e.g., chloroacetyl chloride) to afford the 4-(furan-2-yl)azetidin-2-one derivative.

Quinoline: Quinoline moieties can be appended to the azetidinone ring at either the N-1 or C-4 position. To attach it at C-4, a quinoline-carbaldehyde is used. For example, 2-chloro-3-formyl-quinoline reacts with various hydrazines to form hydrazones (a type of imine), which are subsequently cyclized with chloroacetyl chloride and triethylamine to yield 4-(2-chloroquinolin-3-yl)azetidin-2-ones. To place the quinoline at the N-1 position, a quinoline-containing amine, such as 5-aminoquinoline, is used as the starting material for the Schiff base formation. nih.gov

Pyrimidine: Pyrimidine rings are typically introduced at the N-1 position of the azetidin-2-one. The synthesis commences with a pyrimidine-containing amine, such as 2-aminopyrimidine. This amine is condensed with an aromatic aldehyde to form a Schiff base. The subsequent reaction of this imine with chloroacetyl chloride in a solvent like dimethylformamide (DMF) results in the formation of a 1-(pyrimidin-2-yl)azetidin-2-one derivative.

1,3,4-Oxadiazole: The synthesis of azetidin-2-ones bearing a 1,3,4-oxadiazole ring involves preparing a Schiff base from an oxadiazole precursor. For instance, a 2-amino-5-aryl-1,3,4-oxadiazole can be reacted with an aldehyde in the presence of a catalyst like glacial acetic acid. The resulting imine is then treated with chloroacetyl chloride and triethylamine to yield the desired 3-chloro-1-(5-aryl-1,3,4-oxadiazol-2-yl)azetidin-2-one.

Indole: Indole moieties can be incorporated using indole-containing starting materials. For example, a synthetic route may start with indole-3-carbaldehyde, which is first modified and then condensed with an aniline to form a Schiff base. This intermediate is then cyclized via the Staudinger reaction to form an azetidinone where the indole ring system is attached to the C-4 position. Alternatively, an indole-containing amine can be used to place the heterocycle at the N-1 position.

| Functional Group | Starting Materials | Reagents & Conditions | Product Example | Reference |

|---|---|---|---|---|

| Furan-2-yl | Furan-2-carbaldehyde, 2-Aminobenzothiazole | 1. Ethanol, reflux 2. Chloroacetyl chloride, Triethylamine | 1-(Benzothiazol-2-yl)-3-chloro-4-(furan-2-yl)azetidin-2-one | |

| Quinoline | 2-Chloro-8-methylquinoline-3-carbaldehyde, 4-Nitrophenylhydrazine | 1. Ethanol, Acetic acid 2. Chloroacetyl chloride, Triethylamine | 3-chloro-4-(2-chloro-8-methylquinolin-3-yl)-1-(4-nitrophenylamino)azetidin-2-one | |

| Pyrimidine | Benzaldehyde, 2-Aminopyrimidine | 1. Ethanol, Acetic acid 2. Chloroacetyl chloride, Triethylamine, DMF | 3-chloro-4-phenyl-1-(pyrimidin-2-yl)azetidin-2-one | |

| 1,3,4-Oxadiazole | 4-Chlorobenzaldehyde, 2-Amino-5-phenyl-1,3,4-oxadiazole | 1. Methanol, Acetic acid 2. Chloroacetyl chloride, Triethylamine | 3-chloro-4-(4-chlorophenyl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)azetidin-2-one | |

| Indole | Indole-3-carbaldehyde, 4-Chloroaniline | 1. Ethanol, Acetic acid 2. Chloroacetyl chloride, Triethylamine, Dioxane | 3-chloro-1-(4-chlorophenyl)-4-(1H-indol-3-yl)azetidin-2-one |

Structural Elucidation and Spectroscopic Analysis of 4 Pyridin 3 Yl Azetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing granular insights into the chemical environment of individual atoms. For 4-(pyridin-3-yl)azetidin-2-one derivatives, both proton (¹H) and carbon-13 (¹³C) NMR data are pivotal in confirming the presence and connectivity of the azetidinone and pyridine (B92270) rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the protons of the azetidinone (β-lactam) ring and the pyridine moiety. The protons on the β-lactam ring typically appear as a set of multiplets due to their diastereotopic nature and spin-spin coupling. Specifically, the proton at the C4 position, being adjacent to the pyridine ring, exhibits a characteristic chemical shift. The protons on the pyridine ring display signals in the aromatic region, with their specific chemical shifts and coupling patterns being indicative of the 3-substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for Azetidin-2-one (B1220530) Derivatives

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Azetidinone CH | 4.5 - 5.5 | Doublet or Multiplet |

| Azetidinone CH₂ | 2.5 - 3.5 | Multiplets |

| Pyridine Ring H | 7.0 - 8.7 | Multiplets |

| NH (if present) | Variable | Broad Singlet |

Note: The exact chemical shifts are dependent on the solvent used and the specific substituents on the derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton of this compound derivatives. A key signal in the spectrum is that of the carbonyl carbon (C=O) of the β-lactam ring, which typically resonates in the downfield region of 160-175 ppm. The carbons of the azetidinone ring (C3 and C4) appear at characteristic chemical shifts, influenced by the nitrogen atom and the pyridyl substituent. The carbon atoms of the pyridine ring exhibit signals in the aromatic region, with their precise locations dictated by the nitrogen heteroatom and the point of attachment to the azetidinone ring.

For related N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, the characteristic signals for the β-lactam ring carbons (CH-NH, CH-Cl, and C=O) were reported in the ranges of 67.8–76.1 ppm, 61.04–64.3 ppm, and 160.3–162.8 ppm, respectively nih.gov.

Table 2: Representative ¹³C NMR Spectral Data for Azetidin-2-one Derivatives

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Azetidinone C=O | 160 - 175 |

| Azetidinone CH | 50 - 70 |

| Azetidinone CH₂ | 30 - 50 |

| Pyridine Ring C | 120 - 155 |

Note: The exact chemical shifts are dependent on the solvent used and the specific substituents on the derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound derivatives, the most prominent and diagnostic absorption band is that of the β-lactam carbonyl group (C=O). This band typically appears at a relatively high wavenumber, often in the range of 1730-1770 cm⁻¹, a characteristic feature of strained cyclic amides. The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The N-H stretching vibration of the azetidinone ring, if unsubstituted at the nitrogen, would be expected in the region of 3200-3400 cm⁻¹.

For a series of synthesized azetidinone derivatives, the carbonyl group of the β-lactam ring was observed as a characteristic absorption band in the range of 1739–1752 cm⁻¹ nih.gov. Another study on binary azetidin-2-one compounds reported the C=O stretching of the beta-lactam ring in the range of 1650-1689 cm⁻¹ rasayanjournal.co.in.

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| β-Lactam C=O Stretch | 1730 - 1770 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| Aromatic C-H Stretch | > 3000 |

| N-H Stretch (if applicable) | 3200 - 3400 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound derivatives, the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the specific derivative. The fragmentation pattern can offer valuable structural information, often involving the cleavage of the β-lactam ring and the loss of substituents. The presence of the pyridine ring can also be inferred from characteristic fragment ions.

Elemental Analysis (C, H, N)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is crucial for confirming the empirical formula and, in conjunction with the molecular weight determined by mass spectrometry, the molecular formula of the synthesized this compound derivatives. The experimentally determined percentages of C, H, and N must be in close agreement with the calculated values for the proposed molecular structure to validate its identity and purity. For instance, the synthesis of various azetidin-2-one derivatives is often confirmed by elemental analysis, ensuring the experimental values align with the theoretical calculations for the proposed structures rasayanjournal.co.in.

Computational and Theoretical Investigations of 4 Pyridin 3 Yl Azetidin 2 One Derivatives

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding affinity and mode of interaction.

Molecular docking studies on azetidin-2-one (B1220530) derivatives containing a pyridine (B92270) moiety have been performed against a variety of protein targets to predict their binding affinities, often expressed as a docking score in kcal/mol. These scores provide a quantitative estimate of the binding strength, with lower (more negative) values indicating a more favorable interaction.

For instance, a study on bromo-pyridyl containing 3-chloro-2-azetidinone derivatives targeting the mycobacterial InhA enzyme, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, revealed promising binding affinities. researchgate.net Similarly, other research on thiadiazolyl benzimidazole (B57391) linked azetidinone derivatives against the Enoyl-[acyl-carrier-protein] reductase (PDB Code: 4COD) of M. tuberculosis also showed a range of docking scores, indicating variable binding strengths based on substitutions. rjptonline.org Another investigation focused on 1,3-diazetidin-2-one derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), a key factor in cell growth and proliferation. nih.govnih.gov The results from these representative studies highlight the potential of pyridin-yl azetidin-2-one scaffolds as inhibitors for various biological targets.

| Compound Series | Target Protein | PDB ID | Docking Score Range (kcal/mol) | Most Potent Compound Score (kcal/mol) |

|---|---|---|---|---|

| Thiadiazolyl benzimidazole azetidinones rjptonline.org | Enoyl-[acyl-carrier-protein] reductase | 4COD | -2.13 to -5.07 | -5.07 |

| 1,3-Thiazole derivatives with pyridine mdpi.com | EGFR Tyrosine Kinase | Not Specified | -8.1 to -10.8 | -10.8 |

| 1,3-Diazetidin-2-one derivatives nih.govnih.gov | EGFR | 1M17 | PLP Fitness Score: ~80 to 86 | 85.89 |

Beyond predicting binding energy, molecular docking elucidates the specific molecular interactions between the ligand and the amino acid residues within the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-protein complex and the compound's biological activity.

In studies of pyridin-yl azetidin-2-one derivatives, specific interactions have been identified that contribute to their binding affinity. For example, docking of bromo-pyridyl azetidinones into the mycobacterial InhA enzyme revealed key hydrogen bonding and hydrophobic interactions that anchor the ligand within the binding pocket. researchgate.net Similarly, analysis of thiadiazole derivatives bearing a pyridine moiety docked into the EGFR tyrosine kinase active site showed that the pyridine ring and other aromatic systems engaged in crucial π-π stacking interactions with aromatic amino acid residues. mdpi.com The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, further stabilizing the complex.

Key Interacting Residues for Pyridine-Containing Azetidinone Derivatives:

Hydrogen Bonds: The carbonyl oxygen of the β-lactam ring and the nitrogen atom of the pyridine ring are common hydrogen bond acceptors, interacting with residues like Leucine, Glutamine, and Arginine. mdpi.com

Hydrophobic Interactions: Phenyl groups and other nonpolar substituents on the azetidinone ring often form hydrophobic contacts with aliphatic and aromatic residues such as Valine, Isoleucine, and Phenylalanine.

π-π Stacking: The pyridine ring and other attached aromatic rings can engage in π-π stacking interactions with aromatic residues like Tyrosine and Phenylalanine in the active site. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic picture of the ligand-protein complex compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked complex, observe conformational changes, and provide a more detailed understanding of the binding mechanism.

MD simulations are used to validate the stability of the ligand-protein complexes predicted by molecular docking. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed.

RMSD: This parameter measures the average deviation of the protein backbone or ligand atoms from their initial docked position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. Studies on azetidinone derivatives have shown that docked complexes can maintain a stable conformation throughout the simulation period. researchgate.net

RMSF: This parameter analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, while lower values in the active site can suggest that the ligand has stabilized the binding pocket.

These analyses confirm whether the binding mode predicted by docking is maintained in a more physiologically realistic, dynamic environment. researchgate.netnih.gov

MD simulations provide a deeper understanding of the binding process. They can reveal the role of water molecules in mediating interactions, identify key conformational changes in the protein upon ligand binding, and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This allows for a more refined estimation of binding affinity that accounts for solvation effects and entropic changes. For pyridin-yl azetidin-2-one derivatives, these simulations can confirm that the key interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, are maintained and stable over time, thus validating the proposed mechanism of action. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

For a compound to be a successful drug, it must possess not only good efficacy but also favorable pharmacokinetic properties. In silico ADME predictions are used early in the drug discovery process to evaluate the drug-likeness of compounds and identify potential liabilities.

Various computational models are used to predict the ADME properties of pyridin-yl azetidin-2-one derivatives. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to assess oral bioavailability. nih.govresearchgate.net

Commonly Predicted ADME Properties:

Molecular Weight (MW): Generally kept below 500 g/mol .

LogP (Lipophilicity): An octanol-water partition coefficient, typically between -2 and 5 for good membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts are assessed to ensure good membrane transport.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to enter the central nervous system.

Human Oral Absorption: Estimates the percentage of the drug absorbed from the gut.

Studies on various azetidin-2-one derivatives have shown that they generally exhibit favorable drug-likeness profiles, complying with Lipinski's rules and showing potential for good oral bioavailability. rjptonline.orgresearchgate.net These predictions suggest that the 4-(pyridin-3-yl)azetidin-2-one scaffold is a promising starting point for the development of orally active therapeutic agents.

| Compound Series | Lipinski's Rule Compliance | Predicted Oral Absorption | BBB Permeability | Other Notable Predictions |

|---|---|---|---|---|

| Thiadiazolyl benzimidazole azetidinones rjptonline.org | Yes | Good | Not Specified | Physiochemical properties within prescribed limits |

| Phenyl azetidin-2-one derivatives researchgate.net | Yes | High absorption predicted | Not Specified | Strong permeability and bioavailability predicted |

| 1,3-Diazetidin-2-one derivatives nih.gov | Yes | Strong passive absorption predicted | Variable (some cross, some do not) | Not substrates for P-glycoprotein efflux |

Comprehensive Search Reveals Scarcity of Specific Computational Data for this compound

While the user's request outlines a detailed structure for an article on the computational analysis of this compound, the foundational research data required to populate the specified sections—including data tables on oral bioavailability, blood-brain barrier penetration, and quantitative structure-activity relationships (QSAR)—could not be located.

The requested article structure is as follows:

4 Pyridin 3 Yl Azetidin 2 One As a Synthetic Intermediate and Scaffold in Organic Synthesis

The β-Lactam Synthon Method in Organic Synthesis

The β-Lactam Synthon Method is a collection of synthetic strategies that utilize the 2-azetidinone ring as a chiral building block for constructing complex organic molecules that may not ultimately contain the β-lactam structure. nih.govresearchgate.net The principle behind this method lies in the high ring strain of the four-membered lactam, which facilitates selective ring-opening reactions at the N1-C2, C2-C3, C3-C4, or N1-C4 bonds. nih.gov This controlled cleavage allows the β-lactam to serve as a precursor to various acyclic and heterocyclic structures.

Enantiomerically pure β-lactams are particularly powerful in this regard, as the stereochemistry of the substituents on the ring can be transferred with high fidelity to the final product. researchgate.net Methodologies based on the β-lactam nucleus provide access to a wide range of compounds, including amino acids, peptides, polyamines, and amino sugars. nih.gov The selective bond cleavage, coupled with further transformations, makes the azetidin-2-one (B1220530) ring a powerful and versatile tool in asymmetric synthesis. nih.govresearchgate.net As a 4-substituted azetidin-2-one, 4-(Pyridin-3-yl)azetidin-2-one is a suitable substrate for these transformations, with the pyridine (B92270) ring offering an additional site for chemical modification.

Stereocontrolled Synthesis of Biologically Significant Heterocycles

The rigid, stereochemically defined structure of the β-lactam ring makes it an excellent template for the stereocontrolled synthesis of other heterocyclic systems. mdpi.com The chirality and functionalization of the azetidin-2-one nucleus can act as controlling elements in the construction of new rings. mdpi.com This can be achieved in two primary ways: by using the β-lactam as a template to build a fused heterocyclic structure or by inducing a rearrangement through selective bond breakage that generates a new heterocyclic system. nih.gov

The synthesis of various nitrogen-containing heterocycles often relies on the predictable reactivity of the β-lactam core. mdpi.com For a compound such as this compound, the stereocenter at the C4 position is crucial. During synthetic transformations, this existing stereocenter can influence the formation of new chiral centers, leading to products with high diastereoselectivity. This approach has been successfully applied to the synthesis of a wide range of biologically significant heterocycles. nih.govmdpi.com

Preparation of Nitrogen-Containing Compounds

The ring-opening of 4-substituted azetidin-2-ones is a cornerstone of the β-lactam synthon method, providing a direct route to a variety of valuable nitrogenous compounds.

The most common application of the β-lactam synthon method is the synthesis of β-amino acids and their derivatives. mdpi.comillinois.edu The N1-C2 amide bond of the azetidin-2-one ring can be readily cleaved by a range of nucleophiles, including alcohols, amines, and organometallic reagents. nih.govresearchgate.net This ring-opening reaction, often performed under basic or acidic conditions, directly yields β-amino esters or β-amino amides. Subsequent hydrolysis of the ester or amide functionality provides the free β-amino acid. researchgate.net

β-Amino alcohols, which are important scaffolds in medicinal chemistry, can be synthesized from the β-amino acid derivatives obtained from β-lactam ring-opening. mdpi.comresearchgate.netresearchgate.net This is typically achieved by the reduction of the carboxylic acid or ester group of the β-amino acid. The versatility of this approach allows for the preparation of a wide array of substituted β-amino alcohols and acids with well-defined stereochemistry dictated by the starting β-lactam. mdpi.com

| Nucleophile (Nu-H) | Reaction Condition | Product Type |

|---|---|---|

| Alcohol (R-OH) | Acid or Base Catalysis | β-Amino Ester |

| Amine (R₂-NH) | Heating | β-Amino Amide |

| Water (H₂O) | Acid or Base Hydrolysis | β-Amino Acid |

The β-amino acids synthesized from azetidin-2-ones are valuable building blocks for more complex molecules. nih.gov They can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties. illinois.edu Peptides containing β-amino acids often exhibit increased stability towards enzymatic degradation compared to their natural α-peptide counterparts. illinois.edu The synthesis of these peptides can be achieved using standard peptide coupling methods once the β-amino acid has been prepared and appropriately protected. rsc.orgnih.gov

Furthermore, the β-lactam synthon method has been instrumental in the total synthesis of several complex natural products. nih.gov One of the most prominent examples is the synthesis of the anticancer drug Paclitaxel (Taxol), where a suitably substituted β-lactam is coupled to the baccatin (B15129273) III core to form the side chain of the final molecule. researchgate.net This highlights the power of using β-lactams as chiral synthons to introduce complex, stereochemically rich fragments into larger molecules. nih.govnih.gov

Pyrroles are a class of aromatic heterocycles found in many biologically active compounds. uctm.edu While numerous methods exist for pyrrole (B145914) synthesis, the Paal-Knorr synthesis is one of the most fundamental, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edu Although not a direct conversion, the β-lactam ring of a compound like this compound can be envisioned as a precursor to the required starting materials for pyrrole synthesis. For instance, strategic cleavage of the C2-C3 and N1-C4 bonds could, after further functional group manipulation, lead to a 1,4-dicarbonyl or an equivalent synthon, which could then be cyclized to form a pyrrole ring. Other modern synthetic methods, such as those involving transition metal catalysis or cycloadditions, provide alternative routes to substituted pyrroles. organic-chemistry.orgorganic-chemistry.org

The azetidin-2-one scaffold is a valuable precursor for the synthesis of other saturated nitrogen heterocycles, including pyrrolidines and the bicyclic indolizidine and pyrrolizidine (B1209537) alkaloids. utas.edu.aunih.gov These transformations can occur through various mechanisms, such as ring expansion, rearrangement, or cycloaddition reactions.

For example, azomethine ylides, which are key intermediates in [3+2] cycloaddition reactions for pyrrolidine (B122466) synthesis, can be generated from precursors derived from β-lactams. nih.govnih.gov Furthermore, the pyridine ring in this compound offers a unique opportunity for the synthesis of indolizine (B1195054) scaffolds (the aromatic core of indolizidine alkaloids). rsc.orgorganic-chemistry.org The pyridine nucleus can undergo annulation reactions with various partners to construct the fused five-membered ring characteristic of the indolizine system.

| Target Heterocycle | General Synthetic Strategy | Key Intermediate/Reaction Type |

|---|---|---|

| Pyrrolidine | [3+2] Cycloaddition | Azomethine Ylide |

| Indolizidine | Annulation onto Pyridine Ring | 1,3-Dipolar Cycloaddition / Cyclization |

| Pyrrolizidine | Multi-step Synthesis | Ring expansion / Cyclization |

Generation of Fused Nitrogen Heterocyclic Systems

The inherent ring strain of the azetidin-2-one core in this compound makes it an excellent precursor for the construction of fused bicyclic and polycyclic nitrogen-containing heterocycles. Various synthetic strategies can be employed to build additional rings onto this scaffold, leading to novel chemical entities with potential applications in medicinal chemistry and materials science.

One common approach involves the functionalization of the azetidinone ring, followed by intramolecular cyclization reactions. For instance, derivatives of this compound bearing appropriate functional groups on the nitrogen atom or at the C3 position can be designed to undergo ring closure. A notable example is the synthesis of 3-chloro-1-(substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives. The presence of the chloro group at the C3 position provides a reactive handle for subsequent nucleophilic substitution and cyclization reactions.

While direct examples of intramolecular cyclization starting from this compound are not extensively documented in readily available literature, the general principles of β-lactam chemistry suggest several plausible pathways. For example, introduction of a nucleophilic side chain on the N1-substituent could lead to an intramolecular attack on an electrophilic center, resulting in the formation of a fused ring.

Another potential strategy involves cycloaddition reactions, where the pyridine ring or a substituent on the azetidinone acts as a diene or dienophile. The Staudinger [2+2] cycloaddition is a cornerstone in the synthesis of the azetidin-2-one ring itself and further modifications can set the stage for subsequent ring-fusing reactions.

The following table summarizes potential synthetic routes for the generation of fused nitrogen heterocyclic systems from this compound derivatives, based on analogous reactions reported for other β-lactams.

| Starting Material Derivative | Reaction Type | Potential Fused System | Key Reaction Principle |

|---|---|---|---|

| N1-alkenyl-4-(pyridin-3-yl)azetidin-2-one | Intramolecular [4+2] Cycloaddition | Pyridopyrroloazetidinone | The pyridine ring acts as a dienophile with the N-alkenyl substituent. |

| 3-Halo-4-(pyridin-3-yl)azetidin-2-one | Intramolecular Nucleophilic Substitution | Azabicyclo[x.2.0]alkane derivatives | A nucleophilic group on an N1-substituent displaces the C3-halogen. |

| This compound with a reactive N1-substituent | Reaction with Binucleophiles | Fused pyrimidine (B1678525) or diazepine (B8756704) systems | Condensation with reagents like guanidine (B92328) or hydrazine (B178648) derivatives. |

Hybrid Molecule Synthesis Incorporating Azetidinone and Other Heterocyclic Rings

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, and pharmacokinetic profiles. This compound serves as an excellent scaffold for the synthesis of such hybrid molecules, where the azetidinone and pyridine moieties are combined with other heterocyclic rings known for their biological activities, such as triazoles, pyrimidines, and thiazoles.

The synthesis of these hybrid molecules typically involves the formation of a stable covalent linker between the this compound core and the other heterocyclic system. This can be achieved through various coupling reactions, targeting different positions on the azetidinone scaffold.

For instance, the nitrogen atom of the azetidinone ring is a common site for derivatization. Schiff bases derived from the condensation of an amino-functionalized heterocycle with an appropriate aldehyde can be reacted with chloroacetyl chloride in the presence of a base (a variation of the Staudinger synthesis) to introduce the azetidinone ring, with the pyridine moiety being introduced via the initial choice of aldehyde.

Alternatively, pre-formed this compound with a reactive functional group, for example at the N1 position, can be coupled with other heterocyclic molecules. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating triazole-linked hybrids. An azido-functionalized this compound can be reacted with an alkyne-containing heterocycle, or vice-versa, to yield the desired hybrid molecule.

The following table outlines potential strategies for the synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic rings.

| Heterocyclic Ring to be Incorporated | Synthetic Strategy | Resulting Hybrid Structure | Key Reaction |

|---|---|---|---|

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-linked pyridyl-azetidinone | Reaction between an azide (B81097) and an alkyne functional group on the respective heterocyclic precursors. |

| Pyrimidine | Condensation and Cyclization | Pyrimidine-substituted pyridyl-azetidinone | Reaction of a functionalized pyridyl-azetidinone with a 1,3-dicarbonyl compound and a nitrogen source (e.g., urea, guanidine). |

| Thiazole | Hantzsch Thiazole Synthesis | Thiazole-containing pyridyl-azetidinone | Reaction of a thioamide-functionalized pyridyl-azetidinone with an α-haloketone. |

Mechanistic Insights into Reactions Involving the Azetidinone Ring System

Detailed Reaction Mechanisms for 4-(Pyridin-3-yl)azetidin-2-one Formation

The most prominent method for the synthesis of the β-lactam ring is the Staudinger ketene-imine cycloaddition, a reaction discovered by Hermann Staudinger in 1907. wikipedia.org This [2+2] cycloaddition provides a versatile route to a wide array of β-lactams, including this compound.

The reaction commences with the formation of an imine, in this case, by the condensation of pyridine-3-carbaldehyde with a suitable amine. This imine then reacts with a ketene (B1206846), which can be pre-formed or generated in situ. The mechanism is generally accepted to proceed through a two-step pathway rather than a concerted cycloaddition. nih.govresearchgate.net

Step 1: Nucleophilic Attack and Formation of a Zwitterionic Intermediate

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. wikipedia.org This step is influenced by the electronic properties of both reactants. For the formation of this compound, the pyridin-3-yl group, being an electron-withdrawing aromatic system, can modulate the nucleophilicity of the imine nitrogen. This initial attack leads to the formation of a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org

Step 2: Ring Closure

The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered azetidinone ring. nih.govnih.gov This step is a 4π-electron electrocyclization and is subject to torquoelectronic effects, which influence the stereochemical outcome of the reaction. nih.gov The rate of this ring closure relative to the potential for isomerization of the zwitterionic intermediate is a key factor in determining the final stereochemistry of the β-lactam. organic-chemistry.orgnih.gov

Imine Formation: Pyridine-3-carbaldehyde + R-NH₂ → Pyridin-3-ylmethylene-amine

Staudinger Cycloaddition: Pyridin-3-ylmethylene-amine + Ketene → this compound

Factors such as the choice of substituents on the imine and the ketene, the solvent, and the reaction temperature can significantly influence the reaction rate and the stereoselectivity of the product. nih.gov

Strain-Induced Ring Opening of Azetidinones

The azetidin-2-one (B1220530) ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal values for sp³ and sp² hybridized carbons. khanacademy.orgyoutube.com This inherent strain is a driving force for ring-opening reactions, as cleavage of the ring alleviates this strain. rsc.org The reactivity of the β-lactam ring is a combination of this ring strain and the reduced amide resonance stabilization compared to acyclic amides. khanacademy.orgyoutube.com

In the context of this compound, the four-membered ring can be opened under various conditions, often facilitated by nucleophiles or electrophiles. The mechanism of strain-induced ring opening typically involves the cleavage of one of the ring's C-C or C-N bonds. For instance, hydrolysis of the β-lactam ring, a common decomposition pathway for β-lactam antibiotics, is driven by the relief of ring strain. nih.gov

Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, leading to ring opening. nih.gov Similarly, attack by a nucleophile on the carbonyl carbon can initiate the cleavage of the amide bond. The stability of N-substituted aryl azetidines can be influenced by intramolecular decomposition pathways involving ring-opening via nucleophilic attack from a pendant group. nih.govacs.org

Nucleophilic Retro-Claisen Ring Opening Pathways

While the term "retro-Claisen" is more commonly associated with the cleavage of β-dicarbonyl compounds, analogous ring-opening pathways can be envisioned for β-lactams under specific conditions with strong nucleophiles. This would involve a nucleophilic attack at the carbonyl carbon, followed by cleavage of the C3-C4 bond. However, the more prevalent nucleophilic attack occurs at the carbonyl carbon leading to the cleavage of the amide (N1-C2) bond, which is the basis of the biological activity of β-lactam antibiotics. nih.gov

In the mechanism of action of penicillin, for example, a serine residue in the active site of a bacterial transpeptidase enzyme acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. frontiersin.org This leads to the formation of a stable acyl-enzyme intermediate and the opening of the β-lactam ring, thereby inactivating the enzyme. nih.gov A similar nucleophilic attack on the carbonyl of this compound by a strong nucleophile would be expected to proceed via a similar mechanism, leading to the cleavage of the N1-C2 amide bond.

Stereoselectivity and Regioselectivity in Azetidinone Annulation Reactions

The Staudinger cycloaddition is not only a powerful tool for the formation of the azetidinone ring but also a reaction where stereochemistry and regiochemistry are of paramount importance.

Stereoselectivity:

The reaction of an imine with a ketene can lead to the formation of two diastereomers, cis and trans, depending on the relative orientation of the substituents at C3 and C4 of the β-lactam ring. The stereochemical outcome is largely determined by the geometry of the starting imine and the nature of the substituents on both the imine and the ketene. wikipedia.orgnih.gov

Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. nih.gov The stereoselectivity is a result of the competition between the direct conrotatory ring closure of the initially formed zwitterionic intermediate and its isomerization prior to cyclization. organic-chemistry.orgnih.gov

Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-product. organic-chemistry.org

Electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the zwitterionic intermediate, which often leads to the more thermodynamically stable trans-product. organic-chemistry.org

In the case of this compound, the electron-withdrawing nature of the pyridin-3-yl group on the imine would be expected to favor the formation of the cis-diastereomer.

Regioselectivity:

The regioselectivity of the Staudinger reaction is generally well-defined. The nucleophilic imine nitrogen consistently attacks the electrophilic carbonyl carbon of the ketene. wikipedia.org This ensures the formation of the azetidin-2-one ring system. Issues of regioselectivity can become more complex in reactions involving α,β-unsaturated imines or ketenes, where [4+2] cycloadditions can compete with the [2+2] pathway. nih.gov However, for the reaction of a simple ketene with an imine derived from pyridine-3-carbaldehyde, the [2+2] cycloaddition is the overwhelmingly favored pathway.

The following table summarizes the expected stereochemical outcomes based on the electronic nature of the substituents in the Staudinger reaction.

| Ketene Substituent (R¹) | Imine Substituent (R²) | Predominant Stereoisomer |

| Electron-Donating | Electron-Withdrawing | cis |

| Electron-Withdrawing | Electron-Donating | trans |

| Electron-Donating | Electron-Donating | Mixture, dependent on conditions |

| Electron-Withdrawing | Electron-Withdrawing | Mixture, dependent on conditions |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry is crucial for the future exploration of 4-(pyridin-3-yl)azetidin-2-one and its derivatives. Traditional methods for synthesizing 2-azetidinones, such as the Staudinger cycloaddition, often require harsh conditions, long reaction times (12-16 hours), and very low temperatures (-70 to -90°C), which can lead to low yields and significant energy consumption. tandfonline.com The future of synthesizing these compounds lies in the development of more efficient and environmentally benign "green" chemistry approaches.

Emerging research directions focus on methodologies that offer higher yields, shorter reaction times, and milder conditions. tandfonline.com Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to be a superior method for preparing various azetidinones, affording products in higher yields and purity within a significantly shorter reaction time compared to conventional heating. mdpi.comderpharmachemica.com

Sonochemistry: The use of ultrasound has been explored as a novel green route for synthesizing 2-azetidinone analogs. Sonication can enhance reaction rates and yields, providing a more energy-efficient alternative. tandfonline.com

Catalysis: The development of novel catalysts, including phase transfer catalysts and ionic liquids, can facilitate more efficient and selective syntheses, often under milder conditions. tandfonline.com

Flow Chemistry: Continuous flow technology offers a scalable and safe method for preparing strained heterocyclic compounds, potentially enabling access to novel azetidinone derivatives that are difficult to synthesize using traditional batch methods. rsc.org

These sustainable methods not only reduce the environmental impact of chemical synthesis but also facilitate the rapid generation of compound libraries for biological screening.

| Methodology | Key Advantages | Challenges | Reference |

|---|---|---|---|

| Conventional (e.g., Staudinger Cycloaddition) | Well-established and versatile | Long reaction times, harsh conditions, low temperatures, often low yields | tandfonline.com |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity | Scalability can be a challenge, requires specialized equipment | mdpi.comderpharmachemica.com |

| Sonochemistry | Enhanced reaction rates, energy efficient, simple setup | Homogeneity of the reaction mixture can be an issue | tandfonline.com |

| Flow Chemistry | High scalability, improved safety for hazardous reactions, precise control over parameters | Higher initial equipment cost, potential for clogging | rsc.org |

Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. scilit.comnih.gov For a scaffold like this compound, these approaches can predict how modifications to the structure will affect its binding to a biological target, thereby guiding synthetic efforts. Future research will increasingly rely on a suite of advanced computational methods. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of a target enzyme or receptor, helping to prioritize which analogs to synthesize. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By developing 3D-QSAR models for azetidinone-pyridine hybrids, researchers can predict the activity of unsynthesized compounds and identify the structural features most crucial for potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can reveal conformational changes upon binding and provide a more accurate estimation of binding affinity, offering a deeper understanding than static docking poses alone. mdpi.comnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model derived from active azetidinone-pyridine compounds can be used to screen large virtual databases for new molecules with the potential for similar activity. nih.gov

These in silico techniques significantly reduce the time and cost associated with drug discovery by focusing laboratory work on the most promising candidates. scilit.com

| Computational Method | Primary Application | Information Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand binding pose and affinity | Binding orientation, key interactions with target, initial scoring | mdpi.comnih.gov |

| QSAR | Predicting activity of new compounds based on structure | Correlation between structural properties and biological activity | nih.gov |

| Molecular Dynamics | Simulating the movement of a ligand-protein complex | Binding stability, conformational changes, free energy of binding | mdpi.com |

| Pharmacophore Modeling | Identifying essential features for activity and virtual screening | 3D arrangement of essential functional groups | nih.gov |

Exploration of New Chemical Space through Azetidinone-Pyridine Hybridization

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.govmdpi.com The this compound core is an ideal starting point for this approach, allowing for the exploration of new chemical space by attaching other biologically active heterocyclic moieties. nih.gov

Future research will focus on creating novel hybrids by making substitutions at various positions on both the azetidinone and pyridine (B92270) rings. The goal is to develop molecules that can interact with multiple biological targets or overcome mechanisms of drug resistance. nih.gov Examples of promising hybridization strategies include:

Coupling with other heterocycles: Incorporating moieties such as thiazole, oxadiazole, thiadiazole, or indole, which are known to possess a wide range of biological activities, could lead to hybrids with novel or improved pharmacological profiles. researchgate.netnih.gov

Bioisosteric replacement: Systematically replacing parts of the molecule, such as the pyridine ring with a substituted benzene (B151609) ring, can fine-tune the compound's electronic and steric properties to optimize target interactions. mdpi.com

Fragment-based design: Utilizing small molecular fragments known to bind to specific sites on a target protein and linking them to the core scaffold can lead to the rational design of highly potent and selective inhibitors. rsc.org

This exploration of new chemical space is essential for identifying next-generation therapeutic agents and expanding the utility of the azetidinone-pyridine scaffold beyond its current applications. rsc.orgrsc.org

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Biological Evaluation

The successful development of new therapeutic agents based on the this compound scaffold will increasingly depend on a highly integrated, interdisciplinary research approach. This model combines the strengths of synthetic chemistry, computational modeling, and biological evaluation in a cyclical process of design, synthesis, and testing. researchgate.netijper.org

This synergistic workflow typically proceeds as follows:

Computational Design: A research cycle begins with computational methods (docking, QSAR) to design a series of novel derivatives predicted to have high activity against a specific biological target. nih.gov

Chemical Synthesis: The most promising candidates identified in silico are then synthesized using efficient and sustainable chemical routes. ijper.orgnih.gov

Biological Evaluation: The newly synthesized compounds undergo in vitro and/or in vivo screening to determine their actual biological activity and establish a structure-activity relationship (SAR). researchgate.netnih.gov

Iterative Refinement: The experimental results from the biological evaluation are then fed back into the computational models to refine them. This new data improves the predictive power of the models for the next round of design, creating an iterative loop that accelerates the discovery of lead compounds. nih.gov

This integrated strategy ensures that research efforts are focused and efficient, maximizing the potential for discovering novel compounds with significant therapeutic value. The future of drug discovery for scaffolds like this compound lies in the seamless collaboration between these key scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 4-(Pyridin-3-yl)azetidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of pyridine-containing precursors with β-lactam-forming agents. For example, analogous azetidin-2-one derivatives are synthesized via [2+2] cycloaddition or nucleophilic ring-opening followed by intramolecular amidation . Key optimization parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature control : Reactions often proceed at 0–5°C to minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve yields (reported 60–85% for similar compounds) .

- Characterization via ¹H/¹³C NMR and IR spectroscopy confirms the β-lactam ring and pyridine substitution .

Q. How should researchers characterize the crystallographic and spectroscopic properties of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The pyridine ring’s planarity and β-lactam torsion angles are critical for validating molecular geometry .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for this compound derivatives in drug discovery?

- Functionalization : Introduce substituents at the azetidin-2-one nitrogen or pyridine ring (e.g., oxadiazole/thiadiazole groups) to modulate bioactivity. For example, 4-(oxadiazol-2-yl) derivatives show enhanced anticancer activity .

- Biological assays :

- Docking studies : Use AutoDock Vina to predict binding to targets like EGFR or DNA gyrase .

Q. What computational tools are recommended for modeling the reactivity of this compound in catalytic systems?